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Compound of Interest

Compound Name: (R)-5-Methyl-indan-1-ylamine

Cat. No.: B15072340 Get Quote

The aminoindane scaffold is a "privileged structure" in CNS drug discovery due to its rigidity,

which reduces the entropic penalty of binding to receptor pockets.

Core Scaffold Differentiation
It is imperative to distinguish between the two primary aminoindane regioisomers to ensure

safety and therapeutic efficacy:

1-Aminoindane (Therapeutic Core): The scaffold of Rasagiline and Ladostigil. Exhibits MAO-

B inhibitory activity and neuroprotective properties (anti-apoptotic).[1][2] Lacks significant

psychostimulant effects.

2-Aminoindane (Psychoactive/Toxic): A rigid analogue of amphetamine. Derivatives like 5-IAI

or MDAI are potent serotonin/dopamine releasers (entactogens) with high abuse potential

and neurotoxicity risks.

The 5-Methyl Substitution Effect
Modifying the benzene ring of 1-aminoindane allows for fine-tuning of pharmacokinetic (PK)

and pharmacodynamic (PD) profiles.
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Parameter
Effect of 5-Methyl
Substitution

Mechanism

Lipophilicity (LogP) Increases by ~0.5 units

Enhances Blood-Brain Barrier

(BBB) penetration via passive

diffusion.

MAO-B Selectivity Enhanced

The MAO-B active site

contains a hydrophobic

"entrance cavity" (Ile199,

Tyr326). The 5-methyl group

provides favorable van der

Waals interactions lacking in

the unsubstituted parent.

Metabolic Stability Variable

Blocks metabolic oxidation at

the C5 position, potentially

shifting metabolism to benzylic

oxidation at the methyl group

or N-acetylation.
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Figure 1: SAR Map of the 5-methyl-indan-1-amine scaffold highlighting vectors for therapeutic

optimization.
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Synthesis & Chiral Resolution
The biological activity of 1-aminoindanes is highly stereospecific; the (R)-enantiomer is typically

the eutomer (active isomer) for MAO-B inhibition.

Chemical Synthesis Route (Reductive Amination)
This route is scalable and utilizes accessible precursors.

Precursor: 5-Methyl-1-indanone (CAS: 4593-38-8).

Oxime Formation: Reaction with hydroxylamine hydrochloride in ethanol/pyridine to yield 5-

methyl-1-indanone oxime.

Reduction: Catalytic hydrogenation (H2, Pd/C) or reduction with LiAlH4 to yield racemic 5-

methyl-indan-1-amine.

Optical Resolution Protocol
Since the synthesis yields a racemate, resolution is required.

Resolving Agent: N-Acetyl-L-leucine or L-Tartaric acid.

Solvent: Methanol/Water (re-crystallization).

Yield: Typically 30-40% of the desired (R)-enantiomer (theoretical max 50%).

Chemoenzymatic Synthesis (Green Route)
Transaminases (ATAs) allow for asymmetric synthesis with >99% ee (enantiomeric excess),

bypassing the need for wasteful resolution steps.
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Figure 2: Comparative workflows for Chemical vs. Biocatalytic synthesis of the enantiopure

scaffold.

Experimental Protocols
In Vitro MAO-B Inhibition Assay
This protocol validates the potency of the scaffold against the target enzyme.
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Principle: Amplex Red coupled assay. MAO-B oxidizes benzylamine to benzaldehyde and

H2O2. H2O2 reacts with Amplex Red (via HRP) to produce fluorescent resorufin.

Reagents:

Recombinant Human MAO-B (Sigma).[3]

Substrate: Benzylamine or Tyramine.

Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

Control: Selegiline (Positive), Buffer (Negative).

Step-by-Step Protocol:

Preparation: Dilute test compounds (5-MIA derivatives) in DMSO to 10mM stock. Prepare

serial dilutions in reaction buffer (0.05 M sodium phosphate, pH 7.4).

Incubation: Add 50 µL of enzyme solution (0.5 U/mL) to 96-well plate. Add 10 µL of test

inhibitor. Incubate at 37°C for 15 mins.

Reaction: Add 40 µL of reaction mix (200 µM Amplex Red, 1 U/mL HRP, 1 mM Benzylamine).

Measurement: Monitor fluorescence (Ex/Em: 545/590 nm) kinetically for 30 mins.

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Blood-Brain Barrier Permeability (PAMPA-BBB)
System: Parallel Artificial Membrane Permeability Assay.

Membrane: Porcine brain lipid extract dissolved in dodecane.

Procedure:

Coat donor plate filter (PVDF) with 4 µL lipid solution.

Add 200 µL of compound solution (PBS, pH 7.4) to donor wells.
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Add 200 µL of PBS to acceptor wells.

Sandwich plates and incubate for 18h at room temperature.

Quantify concentration in acceptor wells via HPLC-UV.

Calculation:

Therapeutic Applications & Mechanism
Parkinson’s Disease (PD)
The 5-methyl-indan-1-amine scaffold acts as a reversible MAO-B inhibitor. However, when

functionalized with a propargyl group (forming a 5-methyl-rasagiline analogue), it becomes a

mechanism-based irreversible inhibitor.

Mechanism: The flavin adenine dinucleotide (FAD) cofactor in MAO-B covalently bonds to

the propargyl moiety. The 5-methyl group anchors the molecule in the hydrophobic pocket,

potentially increasing residence time for the reversible precursors.

Neuroprotection (Mitochondrial Preservation)
Independent of MAO inhibition, the 1-aminoindane core stabilizes the mitochondrial membrane

potential (

).

Pathway: Upregulation of anti-apoptotic Bcl-2 and Bcl-xL proteins.[1]

Downregulation: Suppression of Bax translocation and Caspase-3 activation.[1]
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Figure 3: Dual mechanism of action: MAO-B inhibition and direct mitochondrial neuroprotection.

[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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